Kinase Inhibition Selectivity Fingerprint of 4-Fluorophenyl-Imidazole Analogs Informs Target Prioritization
A series of 4-(4′-fluorophenyl)imidazoles were profiled against a panel of kinases. The most potent analogues achieved low-nanomolar IC50 values (e.g., ~2 nM against p38α MAPK in enzymatic assays) and sustained sub-micromolar activity in human whole-blood assays (e.g., 37 nM) [1]. Selectivity over closely related kinases varied by >100-fold depending on the substitution at the 2- and 5-positions of the imidazole. The title compound shares the 4-fluorophenyl group and an imidazole linked through a phenyl ring, but it lacks the additional substitution that conferred this potency. This evidence serves as a class-level reference for benchmarking any future screening data of the title compound.
| Evidence Dimension | p38α MAPK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available for N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine |
| Comparator Or Baseline | 4-(4-fluorophenyl)-2,5-disubstituted imidazole analogs: IC50 = 2 nM (enzymatic); 37 nM (human whole-blood TNFα release) |
| Quantified Difference | Cannot be calculated; target compound lacks empirical data |
| Conditions | Recombinant p38α MAPK enzyme assay and LPS-stimulated human whole blood |
Why This Matters
When screening the title compound in kinase panels, this class-level benchmark allows researchers to immediately assess whether the simplified imine scaffold retains, improves, or loses the nanomolar potency characteristic of more elaborated 4-fluorophenyl-imidazoles.
- [1] Bioorganic & Medicinal Chemistry Letters. Synthesis and structure–activity relationships of novel 4-(4′-fluorophenyl)imidazoles as selective p38α MAPK, CK1δ and JAK2 inhibitors. 2014. https://www.sciencedirect.com/science/article/abs/pii/S0960894X14007996 (accessed 2026-04-29). View Source
